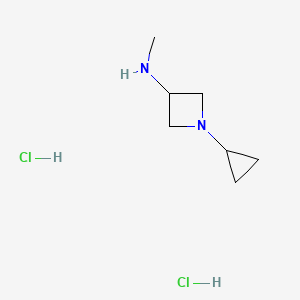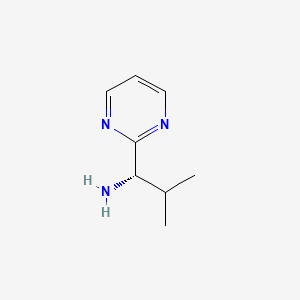![molecular formula C10H16ClF2NO2 B13545796 10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-Difluoro-8-azabicyclo[431]decane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a cyclization reaction, often involving a nitrogen-containing precursor.
Introduction of the difluoro groups: Fluorination reactions are employed to introduce the difluoro groups at the desired positions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction: The bicyclic core can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the hydrochloride salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the bicyclic core.
科学的研究の応用
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride has several scientific research applications:
Medicinal chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets.
Industrial applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoro groups and the bicyclic core play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
10-Azabicyclo[4.3.1]decane: A related compound without the difluoro groups.
8-Azabicyclo[4.3.1]decane-1-carboxylic acid: Similar structure but lacks the difluoro groups.
10,10-Difluoro-8-azabicyclo[4.3.1]decane: Lacks the carboxylic acid group.
Uniqueness
The presence of both the difluoro groups and the carboxylic acid group in 10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid hydrochloride makes it unique compared to its analogs
特性
分子式 |
C10H16ClF2NO2 |
|---|---|
分子量 |
255.69 g/mol |
IUPAC名 |
10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c11-10(12)7-3-1-2-4-9(10,8(14)15)6-13-5-7;/h7,13H,1-6H2,(H,14,15);1H |
InChIキー |
FAUKGDBHANPJLJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CNCC(C1)C2(F)F)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)






![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)

![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)

